molecular formula C8H7NOS2 B061994 6-Hydroxymethyl-2-mercaptobenzothiazole CAS No. 171874-45-6

6-Hydroxymethyl-2-mercaptobenzothiazole

Cat. No. B061994
M. Wt: 197.3 g/mol
InChI Key: ZWWJKJVHIUOXEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-mercaptobenzothiazole derivatives, which includes 6-Hydroxymethyl-2-mercaptobenzothiazole, can be achieved through various methods. The industrial route involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another traditional route is the reaction of 2-aminothiophenol and carbon disulfide . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of 6-Hydroxymethyl-2-mercaptobenzothiazole consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms. The exact 3D structure can be found in chemical databases .


Chemical Reactions Analysis

The chemical reactions of 2-mercaptobenzothiazole derivatives are diverse. They are known to be highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are also used in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .

Safety And Hazards

While specific safety and hazard information for 6-Hydroxymethyl-2-mercaptobenzothiazole is not available, 2-mercaptobenzothiazole is known to cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Modern trends in the chemistry of 2-mercaptobenzothiazole derivatives, including 6-Hydroxymethyl-2-mercaptobenzothiazole, focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name

6-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJKJVHIUOXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598655
Record name 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxymethyl-2-mercaptobenzothiazole

CAS RN

171874-45-6
Record name 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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